4-Chloro-3-methylbenzoyl chloride

Catalog No.
S1912651
CAS No.
21900-24-3
M.F
C8H6Cl2O
M. Wt
189.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-methylbenzoyl chloride

CAS Number

21900-24-3

Product Name

4-Chloro-3-methylbenzoyl chloride

IUPAC Name

4-chloro-3-methylbenzoyl chloride

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

InChI

InChI=1S/C8H6Cl2O/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3

InChI Key

NECBSSKNQDXVKN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)Cl

4-Chloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2OC_8H_6Cl_2O and a molecular weight of approximately 189.04 g/mol. This compound is characterized by a benzene ring substituted with a chlorine atom at the para position and a methyl group at the meta position relative to the carbonyl group. It is also known by other names such as 4-chloro-3-methylbenzoic acid chloride and para-chloro-3-methylbenzoyl chloride .

Typical of acyl chlorides, including:

  • Hydrolysis: When reacted with water, it forms 4-chloro-3-methylbenzoic acid and hydrochloric acid:
    C8H6Cl2O+H2OC8H7ClO2+HClC_8H_6Cl_2O+H_2O\rightarrow C_8H_7ClO_2+HCl
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives .

While specific biological activity data for 4-chloro-3-methylbenzoyl chloride is limited, compounds with similar structures often exhibit various biological properties. For example, derivatives of chlorinated benzoyl chlorides are known to possess antimicrobial and antifungal activities. The presence of chlorine substituents can enhance lipophilicity, potentially affecting bioavailability and interaction with biological targets .

The synthesis of 4-chloro-3-methylbenzoyl chloride typically involves the following steps:

  • Chlorination: Starting with 3-methylbenzoic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the acyl chloride functionality.
  • Purification: The product is purified through distillation or recrystallization to obtain the desired purity.

Alternative methods may involve direct acylation of chlorinated aromatic compounds .

4-Chloro-3-methylbenzoyl chloride finds applications in:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Dyes and Pigments: The compound is used in the manufacture of various dyes due to its ability to form conjugated systems upon reaction with nucleophiles.
  • Research: It is utilized in laboratory settings for studying reaction mechanisms involving acyl chlorides .

Studies on interaction mechanisms involving 4-chloro-3-methylbenzoyl chloride indicate that it may act through nucleophilic attack pathways, particularly in reactions with amines or alcohols. These interactions are crucial for understanding its reactivity and potential applications in medicinal chemistry .

Several compounds share structural similarities with 4-chloro-3-methylbenzoyl chloride. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chlorobenzoyl chlorideC7H5ClOC_7H_5ClOLacks the methyl group at position three.
3-Chloro-4-methylbenzyl chlorideC8H8Cl2C_8H_8Cl_2Contains an additional chlorine substituent.
4-Chloro-3-sulfamoylbenzoyl chlorideC7H5Cl2NO3SC_7H_5Cl_2NO_3SIncorporates a sulfonamide moiety.

Uniqueness

The uniqueness of 4-chloro-3-methylbenzoyl chloride lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other benzoyl chlorides. The presence of both chlorine and methyl groups at defined positions allows for diverse synthetic applications while maintaining distinct chemical properties that can be exploited in research and industry .

XLogP3

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Wikipedia

4-Chloro-3-methylbenzoyl chloride

Dates

Modify: 2023-08-16

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